molecular formula C8H15NO B14889874 (3AR,5S,7aS)-octahydro-1H-isoindol-5-ol

(3AR,5S,7aS)-octahydro-1H-isoindol-5-ol

Cat. No.: B14889874
M. Wt: 141.21 g/mol
InChI Key: DPOLLBMYIRHSRA-CSMHCCOUSA-N
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Description

rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its isoindole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a hydroxyl group at the 5th position adds to its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole typically involves multi-step organic synthesis techniques. One common method includes the reduction of a suitable precursor, such as a nitro or nitrile derivative, followed by cyclization to form the isoindole core. The hydroxyl group can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the isoindole core to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindoles, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds and other interactions that stabilize the compound within the active site of the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    rel-(3ar,5s,7as)-5-Amino-2h-isoindole: Similar structure but with an amino group instead of a hydroxyl group.

    rel-(3ar,5s,7as)-5-Methoxy-2h-isoindole: Contains a methoxy group at the 5th position.

    rel-(3ar,5s,7as)-5-Chloro-2h-isoindole: Features a chlorine atom at the 5th position.

Uniqueness

rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole is unique due to the presence of the hydroxyl group, which imparts distinct reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(3aR,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol

InChI

InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8+/m1/s1

InChI Key

DPOLLBMYIRHSRA-CSMHCCOUSA-N

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2C[C@H]1O

Canonical SMILES

C1CC2CNCC2CC1O

Origin of Product

United States

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